molecular formula C31H26N2O3S B5164607 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B5164607
M. Wt: 506.6 g/mol
InChI Key: RBWFLPHHBHJMOW-UHFFFAOYSA-N
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Description

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with diphenylacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the thiazole ring or the methoxy groups.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The compound’s aromatic rings may also facilitate binding to hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-thiazole: Known for its potent biological activities.

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in materials science for its electronic properties.

Uniqueness

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is unique due to its combination of a thiazole ring with diphenylacetamide, providing a distinct set of chemical and physical properties that make it valuable for diverse applications .

Properties

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O3S/c1-35-25-17-13-23(14-18-25)28-29(24-15-19-26(36-2)20-16-24)37-31(32-28)33-30(34)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-20,27H,1-2H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWFLPHHBHJMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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